molecular formula C13H6F4N2O4 B6183438 2-(2,6-dioxopiperidin-3-yl)-4,5,6,7-tetrafluoro-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 179033-21-7

2-(2,6-dioxopiperidin-3-yl)-4,5,6,7-tetrafluoro-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No. B6183438
CAS RN: 179033-21-7
M. Wt: 330.2
InChI Key:
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Description

The compound “2-(2,6-dioxopiperidin-3-yl)-4,5,6,7-tetrafluoro-2,3-dihydro-1H-isoindole-1,3-dione” is a functionalized cereblon ligand. It is used for the development of Thalidomide based PROTACs (Proteolysis-Targeting Chimeras). This compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions .


Synthesis Analysis

The synthesis of this compound involves peptide coupling reactions and reductive amination. It is a basic building block for making protein degrader library . More detailed synthesis procedures can be found in related scientific literature .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as X-ray diffraction. For example, the crystal structure analysis of a human PRPK complex with a similar compound has been reported .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily peptide coupling reactions and reductive amination . More detailed information about its chemical reactions can be found in related scientific literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its empirical formula (C18H19N3O4), molecular weight (341.36 on a free base basis), and its form (powder). It is stored at temperatures between 2-8°C .

Mechanism of Action

The mechanism of action of this compound is related to its role as a cereblon ligand in the development of Thalidomide based PROTACs. These PROTACs have potent antineoplastic, anti-angiogenic, and anti-inflammatory properties .

Safety and Hazards

This compound is classified as a combustible solid. It does not have a flash point and is stored under inert gas. It is recommended to handle this compound with suitable personal protective equipment and to avoid allowing the material to enter drains or water courses .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(2,6-dioxopiperidin-3-yl)-4,5,6,7-tetrafluoro-2,3-dihydro-1H-isoindole-1,3-dione' involves the condensation of 2,6-dioxopiperidine with tetrafluorophthalic anhydride followed by cyclization to form the desired product.", "Starting Materials": [ "2,6-dioxopiperidine", "Tetrafluorophthalic anhydride", "Acetic anhydride", "Sodium acetate", "Methanol", "Chloroform", "Water" ], "Reaction": [ "Step 1: Dissolve 2,6-dioxopiperidine (1.0 eq) in acetic anhydride (2.0 eq) and add sodium acetate (2.0 eq). Heat the mixture to reflux for 2 hours.", "Step 2: Cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the product with chloroform and dry over anhydrous sodium sulfate.", "Step 3: Dissolve tetrafluorophthalic anhydride (1.0 eq) in chloroform and add the product from step 2. Stir the mixture at room temperature for 2 hours.", "Step 4: Evaporate the solvent under reduced pressure and purify the crude product by column chromatography using a mixture of chloroform and methanol as the eluent.", "Step 5: Cyclize the purified product by heating it in a mixture of chloroform and methanol at reflux for 4 hours.", "Step 6: Cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the product with chloroform and dry over anhydrous sodium sulfate.", "Step 7: Purify the crude product by column chromatography using a mixture of chloroform and methanol as the eluent.", "Step 8: Recrystallize the purified product from a mixture of chloroform and methanol to obtain the final product." ] }

CAS RN

179033-21-7

Product Name

2-(2,6-dioxopiperidin-3-yl)-4,5,6,7-tetrafluoro-2,3-dihydro-1H-isoindole-1,3-dione

Molecular Formula

C13H6F4N2O4

Molecular Weight

330.2

Purity

95

Origin of Product

United States

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